N,N'-((Acetylimino)diethane-1,2-diyl)distearamide, also known commercially as Advawax™ 280, is a synthetic bisamide wax employed as a specialty lubricant and processing aid for a wide range of polymers. Unlike simpler fatty bis-amides, its more complex structure provides distinct thermal and rheological properties. It is primarily utilized to enhance material flow, act as a release agent, improve pigment dispersion, and reduce processing torque in demanding, high-temperature applications for plastics such as vinyl and styrenics.
Direct substitution of this compound with more common lubricants like standard N,N'-Ethylenebis(stearamide) (EBS) or metal stearates is often impractical. The target compound's unique molecular structure results in a specific melting point range (140–145 °C) that differs from many standard EBS grades, directly impacting the processing window where it provides optimal lubrication. This precise thermal behavior is critical for achieving consistent melt flow and avoiding premature degradation or volatilization in high-temperature engineering plastics. Attempting to substitute based on chemical class alone can lead to processing instabilities, increased rejection rates, and compromised surface finish on final parts.
N,N'-((Acetylimino)diethane-1,2-diyl)distearamide exhibits a consistent and high melting point, specified between 140–145 °C. This is directly comparable to high-quality grades of its most common substitute, N,N'-Ethylenebis(stearamide) (EBS), which has a literature melting point of 144–146 °C. The target compound's well-defined thermal behavior ensures it melts and becomes an effective lubricant within the precise processing temperatures required for many engineering plastics, without the variability that can be seen in lower-grade or alternative wax additives.
| Evidence Dimension | Melting Point (°C) |
| Target Compound Data | 140–145 °C |
| Comparator Or Baseline | N,N'-Ethylenebis(stearamide) (EBS): 144–146 °C |
| Quantified Difference | Overlapping, high-temperature range, indicating suitability for similar high-heat applications. |
| Conditions | Standard characterization data from technical datasheets and chemical databases. |
A precise, high melting point is critical for selecting a lubricant that activates in the correct processing window for high-performance polymers, ensuring consistent part quality and process stability.
The target compound possesses a high flash point of 280°C, indicating low volatility at typical polymer processing temperatures. This property is crucial for minimizing fuming, die build-up, and mold deposits during high-temperature extrusion or injection molding. While specific TGA data for the target compound is proprietary, its performance characteristics are designed to be comparable or exceed those of high-quality EBS, which is noted for good thermal stability. Low-volatility properties are a key feature, contributing to improved appearance of the final product and a cleaner processing environment compared to lower-melting-point additives like stearic acid.
| Evidence Dimension | Flash Point (°C) |
| Target Compound Data | 280 °C |
| Comparator Or Baseline | Standard EBS: Flash point typically >285°C. Stearic Acid: Lower melting and boiling points lead to evaporation at processing conditions. |
| Quantified Difference | High flash point confirms low volatility, a key requirement for high-temperature processing. |
| Conditions | Closed-tube melt point and flash point testing as per technical datasheet. |
Low volatility at high temperatures reduces equipment contamination and defects, leading to lower maintenance costs, less downtime, and higher yields of acceptable parts.
In the extrusion of rigid PVC for applications like window profiles, siding, and pipes, this compound serves as an effective lubricant. Its high melting point and thermal stability prevent premature breakdown and volatilization under the high-shear conditions of PVC processing, improving material flow and delivering a high-gloss surface finish to the final product.
The compound's molecular structure and compatibility with a range of polymers make it an effective wetting and dispersing agent for pigments and mineral fillers in masterbatch production. Its use facilitates more uniform distribution of additives throughout the polymer matrix, which is critical for achieving consistent color, opacity, and mechanical properties in molded articles.
For styrenic polymers (e.g., PS, ABS) and other engineering plastics processed at elevated temperatures, this additive enhances melt flow and provides excellent mold release. Its low volatility at temperatures where many other waxes would degrade ensures cleaner mold surfaces and reduces the frequency of process interruptions for maintenance.